molecular formula C14H16ClNO7S B2361178 4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate CAS No. 885524-25-4

4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Cat. No.: B2361178
CAS No.: 885524-25-4
M. Wt: 377.79
InChI Key: GDIASGMXPGOZGB-UHFFFAOYSA-N
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Description

4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate: is a complex organic compound with a molecular formula of C₁₂H₁₄ClNO₅S. This compound belongs to the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common synthetic route includes:

  • Formation of the thiophene ring: : This can be achieved through the Gewald synthesis, which involves the reaction of a β-ketoester with elemental sulfur and an amine.

  • Introduction of the ethyl and methyl groups: : These groups can be introduced through subsequent alkylation reactions.

  • Attachment of the chloroacetamido group: : This is typically done through nucleophilic substitution reactions.

  • Introduction of the methoxy-2-oxoethyl group: : This can be achieved through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale synthesis. This includes using high-yield reactions, efficient purification methods, and ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reducing the carbonyl groups to alcohols.

  • Substitution: : Replacing the chloroacetamido group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Using nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, as well as the chloroacetamido and methoxy-2-oxoethyl groups. Similar compounds include:

  • 4-Ethyl 2-methyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate

  • Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

  • Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO7S/c1-4-23-13(19)10-7(5-9(18)21-2)11(14(20)22-3)24-12(10)16-8(17)6-15/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIASGMXPGOZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1CC(=O)OC)C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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